An In-Depth Technical Guide to 5-Iodoisothiazole: Synthesis, Properties, and Applications for the Research Professional
An In-Depth Technical Guide to 5-Iodoisothiazole: Synthesis, Properties, and Applications for the Research Professional
For correspondence: Senior Application Scientist, Gemini Division.
Abstract
This technical guide provides a comprehensive overview of 5-iodoisothiazole (CAS No: 49602-30-4), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While publicly available experimental data on this specific molecule is limited, this document synthesizes known information regarding the isothiazole scaffold, proposes a viable synthetic pathway, and outlines the expected physicochemical properties, spectroscopic characteristics, and reactivity. Furthermore, it explores the potential of 5-iodoisothiazole as a versatile building block for the synthesis of novel bioactive molecules and discusses the necessary safety and handling protocols. This guide is intended to serve as a foundational resource for scientists and researchers, highlighting both the known aspects of 5-iodoisothiazole and the opportunities for further investigation.
Introduction: The Isothiazole Scaffold in Drug Discovery
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties[1][2]. The unique electronic distribution and the ability of the heteroatoms to participate in hydrogen bonding and other non-covalent interactions contribute to the diverse pharmacological profiles of isothiazole-containing compounds. Halogenated isothiazoles, in particular, serve as versatile synthetic intermediates, with the halogen atom providing a reactive handle for the introduction of molecular diversity through various cross-coupling reactions. 5-Iodoisothiazole, with its iodine atom at a key position, represents a potentially valuable building block for the exploration of novel chemical space in drug discovery programs.
Physicochemical and Structural Properties
| Property | Value | Source |
| CAS Number | 49602-30-4 | [3][4] |
| Molecular Formula | C₃H₂INS | [3] |
| Molecular Weight | 211.02 g/mol | [3] |
| Appearance | Pale yellow to brown solid (predicted) | [5] |
| Solubility | Predicted to have moderate solubility in organic solvents | [5] |
| LogP | 1.7477 (Computationally Predicted) | [3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų (Computationally Predicted) | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Note: Some properties are based on predictions and information for analogous compounds due to the limited availability of experimental data for 5-iodoisothiazole.
Proposed Synthesis of 5-Iodoisothiazole
A plausible synthetic route to 5-iodoisothiazole involves the halogenation of a suitable isothiazole precursor. Based on the reactivity of related heterocyclic systems, a direct iodination of the isothiazole ring is a feasible approach. A general synthetic workflow is proposed below.
Caption: Proposed synthetic workflow for 5-Iodoisothiazole.
General Experimental Protocol for Iodination
This protocol is a generalized procedure based on common iodination reactions of heterocyclic compounds and should be optimized for the specific synthesis of 5-iodoisothiazole.
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting isothiazole in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile).
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Addition of Iodinating Agent: To the stirred solution, add an iodinating agent such as N-iodosuccinimide (NIS) or molecular iodine (I₂). The reaction may require the presence of a catalyst or an activating agent.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-iodoisothiazole.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for 5-iodoisothiazole is not widely published. The following sections describe the expected spectral characteristics based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the isothiazole ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effects of the heterocyclic ring.
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¹³C NMR: The carbon NMR spectrum should display three distinct signals for the three carbon atoms of the isothiazole ring. The carbon atom directly bonded to the iodine will show a characteristic upfield shift due to the heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum of 5-iodoisothiazole is expected to show characteristic absorption bands for the C-H and C=N stretching vibrations of the isothiazole ring. The C-I stretching vibration typically appears in the far-infrared region.
Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 5-iodoisothiazole (211.02 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be a key feature in the spectrum.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 5-iodoisothiazole is primarily dictated by the presence of the C-I bond and the isothiazole ring system. The iodine atom at the 5-position serves as a versatile handle for various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions involving 5-Iodoisothiazole.
These reactions allow for the facile introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 5-position of the isothiazole ring. This synthetic versatility makes 5-iodoisothiazole a valuable building block for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. Isothiazole derivatives have shown promise as anti-inflammatory agents, and the ability to functionalize the 5-position of the ring could lead to the development of new therapeutic candidates[6].
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
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Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Iodoisothiazole is a heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Although detailed experimental characterization is sparse in the current literature, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its expected reactivity. The versatility of the iodo-substituent in cross-coupling reactions makes it an attractive starting material for the synthesis of diverse isothiazole derivatives. Further research to fully characterize the physical, spectroscopic, and toxicological properties of 5-iodoisothiazole is warranted and will undoubtedly facilitate its broader application in the scientific community.
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Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (2015). ACS Omega, 5(44), 28628-28635. [Link]
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1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (n.d.). ResearchGate. [Link]
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A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]
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Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). ACS Publications. [Link]
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Selected examples of isothiazoles with pharmacological activity. (n.d.). ResearchGate. [Link]
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